Methanone,[4-(2,5-dimethylphenyl)-1-piperazinyl](3-methyl-2-benzofuranyl)-
Description
The compound Methanone,4-(2,5-dimethylphenyl)-1-piperazinyl- is a ketone derivative featuring a piperazine ring substituted at the 4-position with a 2,5-dimethylphenyl group and a 3-methyl-2-benzofuranyl moiety. The 2,5-dimethylphenyl substituent introduces steric and electronic effects, while the 3-methyl-2-benzofuranyl group contributes aromaticity and lipophilicity.
Properties
CAS No. |
588676-07-7 |
|---|---|
Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-(3-methyl-1-benzofuran-2-yl)methanone |
InChI |
InChI=1S/C22H24N2O2/c1-15-8-9-16(2)19(14-15)23-10-12-24(13-11-23)22(25)21-17(3)18-6-4-5-7-20(18)26-21/h4-9,14H,10-13H2,1-3H3 |
InChI Key |
WHANSPKHFYAVER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=C(C4=CC=CC=C4O3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 4-(2,5-dimethylphenyl)-1-piperazinyl- typically involves multiple steps. One common method includes the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . Another approach involves the use of iodine-induced cyclization to form the benzofuran core .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash column chromatography are employed for purification .
Chemical Reactions Analysis
Types of Reactions
Methanone, 4-(2,5-dimethylphenyl)-1-piperazinyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like anhydrous aluminum chloride .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Methanone, 4-(2,5-dimethylphenyl)-1-piperazinyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of Methanone, 4-(2,5-dimethylphenyl)-1-piperazinyl- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (CAS: 1015525-17-3)
Structural Differences :
- Piperazinyl Substituent : The 2,3-dimethylphenyl group (vs. 2,5-dimethylphenyl in the target compound) alters steric bulk and electronic distribution. The meta-methyl groups may reduce rotational freedom compared to the para-methyl configuration .
- Aromatic Group : A pyrazole ring replaces the benzofuran moiety. Pyrazole’s hydrogen-bonding capability and planar geometry could enhance interactions with polar receptor sites, contrasting with benzofuran’s fused aromatic system.
Implications :
The positional isomerism in the dimethylphenyl group may influence binding affinity to targets like 5-HT receptors. The pyrazole’s polarity could reduce membrane permeability compared to the lipophilic benzofuran.
2-[(4,5-Dicyclopropyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-methyl-2-benzofuranyl)ethanone (CAS: 931622-35-4)
Structural Differences :
- Core Structure: Lacks a piperazine ring; instead, a triazole-thio group is attached.
- Shared Feature : Retains the 3-methyl-2-benzofuranyl group, suggesting similar aromatic interactions.
The triazole-thio group may confer resistance to oxidative metabolism, enhancing bioavailability.
Methanone, (2,5-dimethyl-3-furanyl)-1-piperazinyl- (CAS: 923673-19-2)
Structural Differences :
- Aromatic Group: Substitutes benzofuran with a dimethyl-furan ring.
- Piperazinyl Substituent : Unsubstituted piperazine (vs. 2,5-dimethylphenyl), simplifying steric interactions but reducing hydrophobic binding.
Implications : The furan’s lower lipophilicity may limit blood-brain barrier penetration, making this compound less suitable for central nervous system targets compared to the benzofuran-containing analog.
Biological Activity
Methanone, specifically the compound 4-(2,5-dimethylphenyl)-1-piperazinyl-(3-methyl-2-benzofuranyl)- , is a complex organic molecule with a unique structure that combines multiple functional groups. Its molecular formula is , indicating it contains 22 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The structure includes a methanone (ketone) moiety and a piperazine ring, which are significant for its potential biological activities.
Structural Characteristics
The compound features:
- Piperazine Ring : Known for its role in various pharmacological activities.
- Aromatic Substituents : The presence of bulky dimethylphenyl and benzofuranyl groups may influence its reactivity and interactions with biological targets.
Pharmacological Implications
Research indicates that compounds similar to methanone with piperazine moieties exhibit diverse biological activities. These include:
- Antitumor Activity : Certain derivatives have shown potential as inhibitors of key pathways in cancer cells.
- Antidepressant Effects : Piperazine derivatives are often investigated for their mood-enhancing properties.
- Antimicrobial Properties : Some studies suggest that similar compounds may exhibit antibacterial and antifungal activities.
Case Studies and Research Findings
-
Antitumor Activity :
- A study highlighted the efficacy of piperazine derivatives in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds targeting the BRAF(V600E) mutation demonstrated significant inhibitory effects on tumor growth in vitro and in vivo.
-
Antimicrobial Studies :
- Research has shown that certain piperazine-containing compounds exhibit notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis.
-
Neuropharmacological Effects :
- Investigations into the central nervous system effects of piperazine derivatives have revealed potential anxiolytic and antidepressant properties, making them candidates for further development as therapeutic agents.
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methanone A | C20H24N2O | Antidepressant |
| Methanone B | C22H26N2O | Antitumor |
| Methanone C | C21H25N3O | Antimicrobial |
Synthesis Routes
The synthesis of methanone derivatives can involve several strategies, including:
- Condensation Reactions : Combining piperazine derivatives with appropriate carbonyl compounds.
- Functional Group Modifications : Altering substituents to enhance biological activity or selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
